

An In-depth Technical Guide to beta-Butyrolactone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *beta-Butyrolactone*

CAS No.: 36536-46-6

Cat. No.: B146191

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

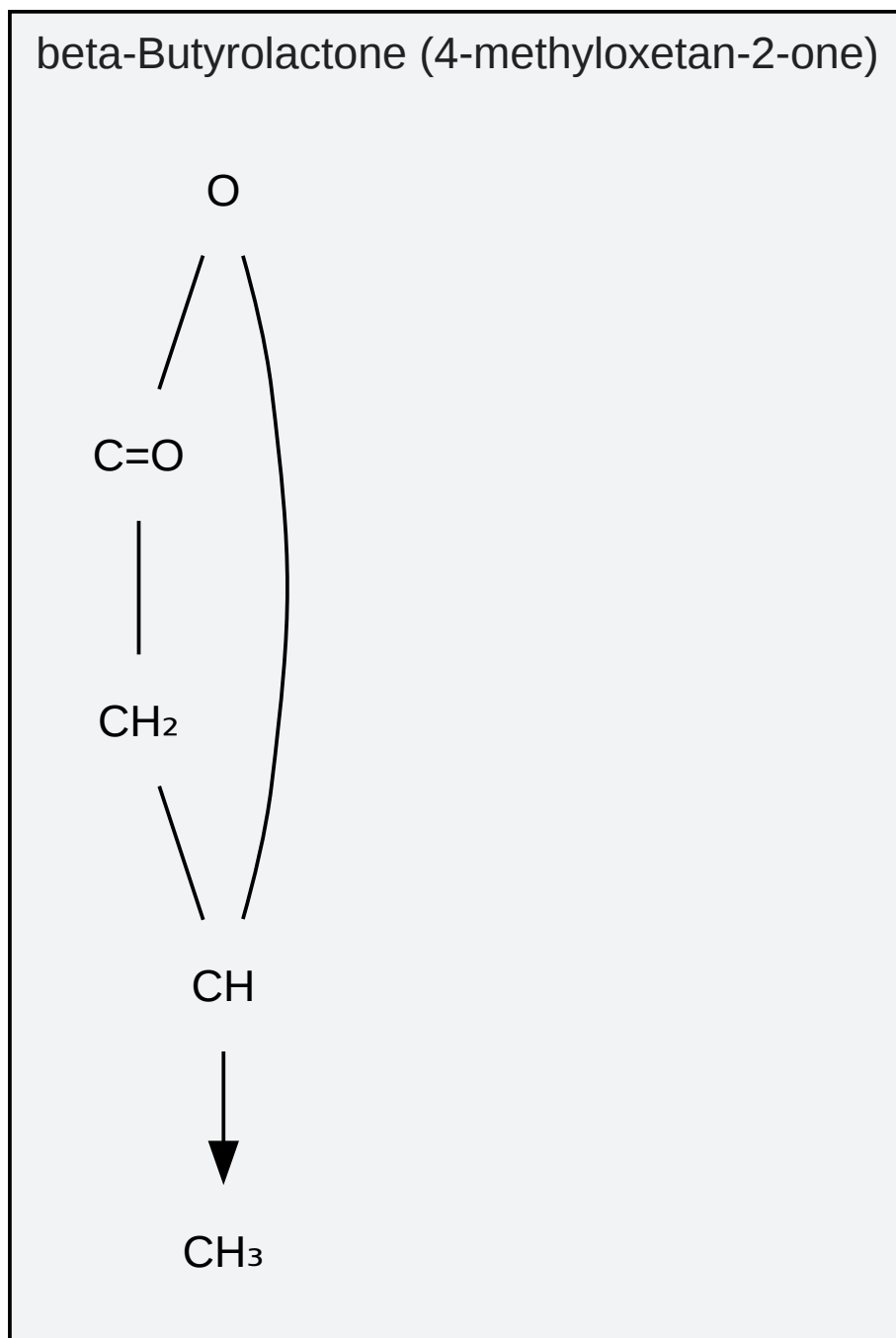
Beta-butyrolactone (β -butyrolactone), systematically named 4-methyloxetan-2-one, is a cyclic ester (lactone) with a four-membered ring. It is a colorless to light yellow liquid with an odor described as being similar to acetone or mint.[1][2] This compound serves as a versatile building block in organic synthesis and is a key monomer in the production of the biodegradable polymer poly(3-hydroxybutyrate) (PHB).[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **beta-butyrolactone**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The chemical structure of **beta-butyrolactone** consists of a four-membered oxetane ring with a carbonyl group at the 2-position and a methyl group at the 4-position. It is the intramolecular

ester of 3-hydroxybutanoic acid.[1] While it can exist as a racemate, the individual enantiomers, (R)- and (S)- β -butyrolactone, are often used in stereospecific synthesis.[1]

Below is a diagram representing the chemical structure of **beta-butyrolactone**.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **beta-butyrolactone**.

Physicochemical Properties

A summary of the key physicochemical properties of **beta-butyrolactone** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₄ H ₆ O ₂	[2][3][4][5][6][7]
Molecular Weight	86.09 g/mol	[2][3][4][5][6][7]
CAS Number	3068-88-0	[2][3][5][6]
Appearance	Colorless to light yellow liquid	[1]
Odor	Acetone-like or mint-like	[1][2]
Melting Point	-43.5 °C to -44 °C	[8][9][10][11][12][13][14][15]
Boiling Point	71-73 °C at 29-39 hPa	[1][5][9][10][12][13][14][15]
Density	1.056 g/mL at 25 °C	[9][10][12][14][15]
Solubility in Water	268 g/L	[1]
Solubility	Soluble in various organic solvents	[1]
Flash Point	60 °C (140 °F) - closed cup	[5][8][11][12][13]
Refractive Index (n ₂₀ /D)	1.411	[10][12][14][15]

Spectral Data

The structural identification and analysis of **beta-butyrolactone** are commonly performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1H NMR Spectrum

The proton NMR spectrum of **beta-butyrolactone** exhibits characteristic signals corresponding to the protons in its structure. The chemical shifts (δ) are typically observed in the following regions:

- CH₃ group: A doublet around 1.5 ppm.
- CH₂ group: Two diastereotopic protons appearing as a multiplet between 2.5 and 3.5 ppm.
- CH group: A multiplet around 4.5 ppm.

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule, with typical chemical shifts observed at:

- CH₃ carbon: Around 20 ppm.
- CH₂ carbon: Around 45 ppm.
- CH carbon: Around 75 ppm.
- C=O (carbonyl) carbon: Around 170 ppm.

Infrared (IR) Spectrum

The IR spectrum of **beta-butyrolactone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the strained four-membered lactone ring. This peak is typically observed at a higher frequency than that of acyclic esters or larger-ring lactones, usually around 1820-1840 cm⁻¹. Other significant peaks include C-O stretching and C-H bending and stretching vibrations.

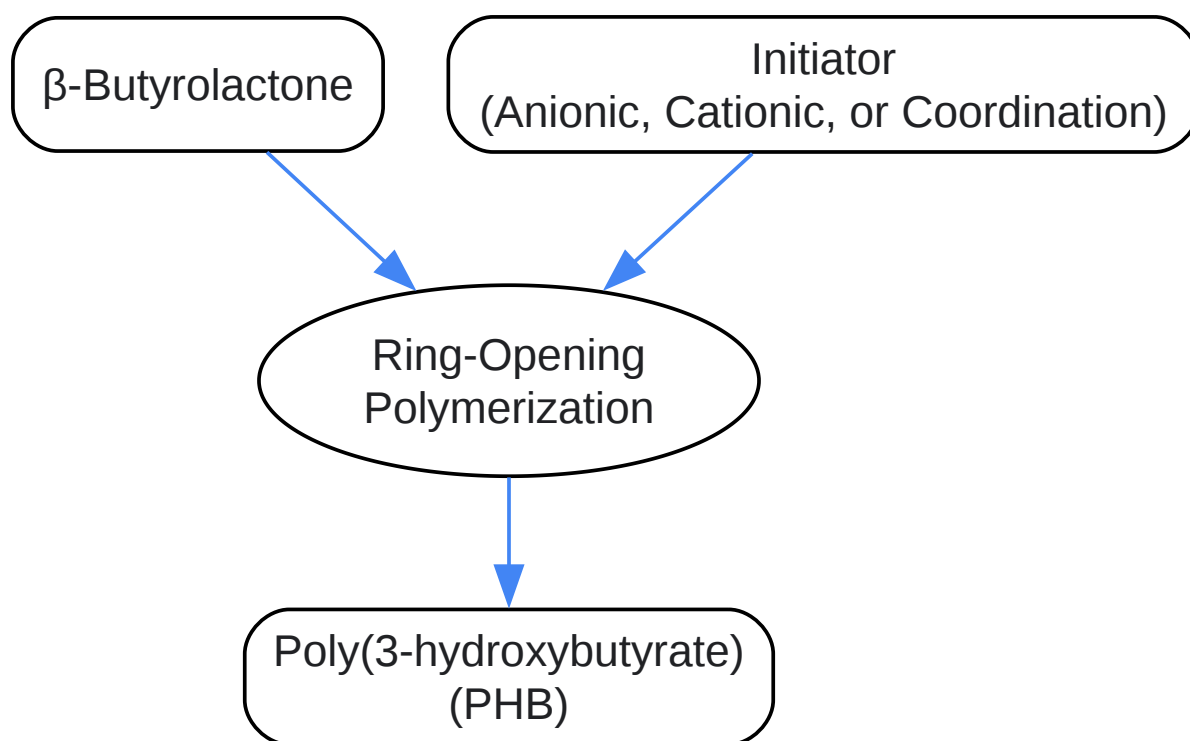
Chemical Reactivity and Stability

Beta-butyrolactone is a reactive molecule due to the significant ring strain of its four-membered lactone structure. This strain makes it susceptible to nucleophilic attack and ring-opening reactions. It is incompatible with strong bases and strong oxidizing agents and is known to be hydrolyzed by water and aqueous alkali.^[9]

Ring-Opening Polymerization

The most notable reaction of **beta-butyrolactone** is its ring-opening polymerization (ROP) to produce poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester.[1] This polymerization can be initiated by various catalysts, including anionic, cationic, and coordination catalysts.[1]

The general mechanism for the ring-opening polymerization is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for the ring-opening polymerization of **beta-butyrolactone**.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and polymerization of **beta-butyrolactone** are extensive and depend on the specific desired outcome (e.g., racemic vs.

enantiopure product, specific polymer properties). Below are generalized methodologies for key experiments.

Synthesis of beta-Butyrolactone

Several methods for the synthesis of **beta-butyrolactone** have been reported:

- From Ketene and Acetaldehyde: Racemic **beta-butyrolactone** can be synthesized by the [2+2] cycloaddition of ketene (ethenone) and acetaldehyde (ethanal) in the presence of a catalyst, such as a clay mineral like montmorillonite.[1] Enantioselective synthesis can be achieved using a chiral aluminum complex as a catalyst.[1]
- Hydrogenation of Diketene: Another common method involves the hydrogenation of diketene using a palladium catalyst, which can yield **beta-butyrolactone** in high purity.[1] Asymmetric hydrogenation using a ruthenium-BINAP catalyst can produce optically active (R)- β -butyrolactone.[1]

Purification of beta-Butyrolactone

Purification of **beta-butyrolactone** is typically achieved by fractional distillation under reduced pressure.[1] Due to its reactivity, it is important to avoid high temperatures and the presence of strong acids or bases during distillation to prevent polymerization or decomposition. The fraction boiling at 71-73 °C at 29-39 hPa is collected.[1]

Anionic Ring-Opening Polymerization of beta-Butyrolactone

Anionic ROP is a common method to produce PHB from **beta-butyrolactone**. A general procedure is as follows:

- Monomer and Solvent Preparation: **Beta-butyrolactone** and the solvent (e.g., tetrahydrofuran, THF) are rigorously dried and purified to remove any water or protic impurities that could terminate the polymerization.
- Initiation: A suitable anionic initiator, such as an alkoxide (e.g., potassium methoxide), an organometallic compound (e.g., n-butyllithium), or a carboxylate salt, is added to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

- **Polymerization:** The purified **beta-butyrolactone** is added to the initiator solution at a controlled temperature. The polymerization proceeds via nucleophilic attack of the initiator on the carbonyl carbon or the β -carbon of the lactone, leading to ring opening and propagation of the polymer chain.
- **Termination and Isolation:** The polymerization is terminated by the addition of a protic agent, such as methanol or acidic water. The resulting polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

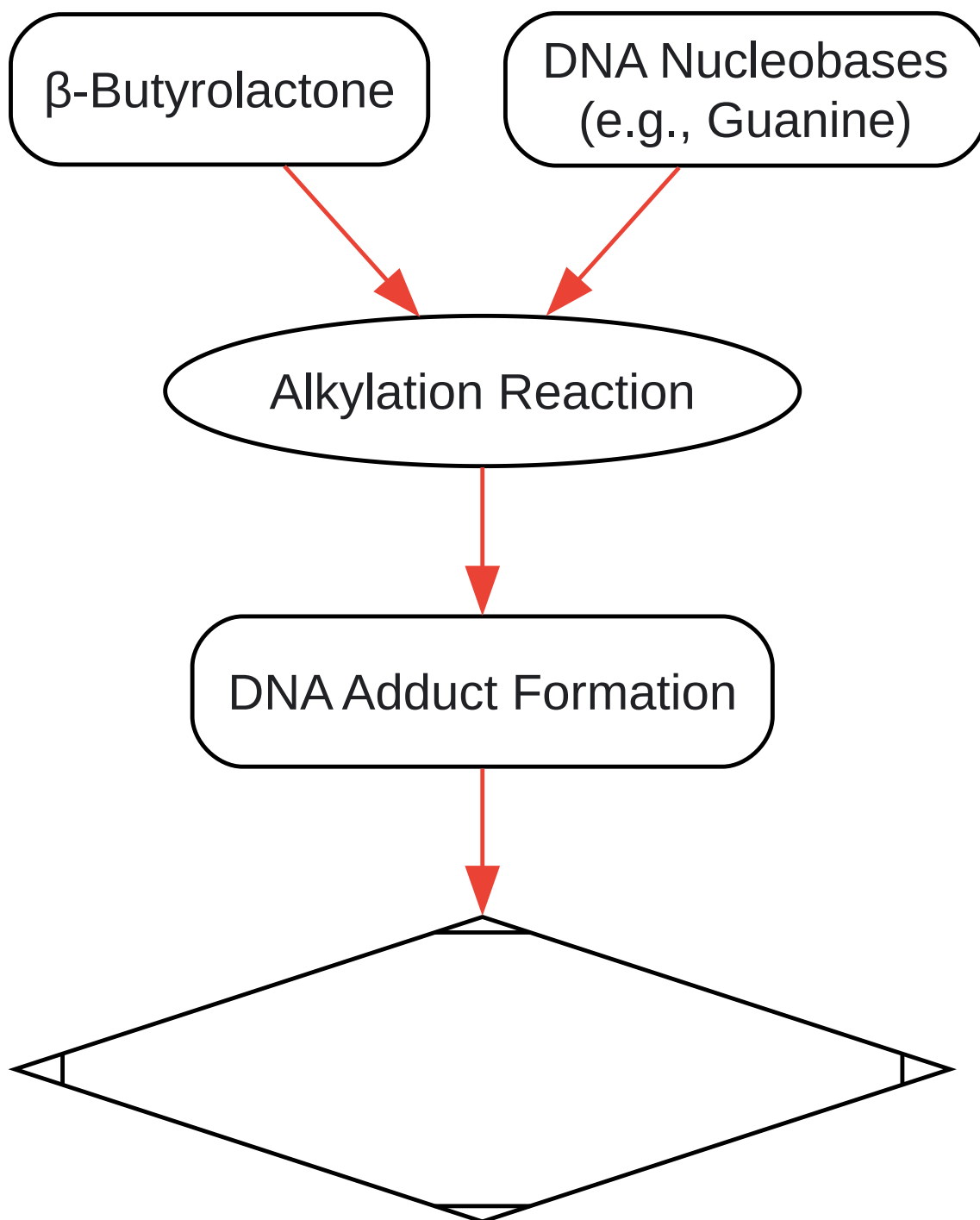
Biological Signaling Pathways and Toxicology

Information on the specific interaction of **beta-butyrolactone** with mammalian signaling pathways is limited. Much of the available toxicological data pertains to the structurally related compound, gamma-butyrolactone (GBL), which acts as a prodrug for gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.

Beta-butyrolactone itself is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Its carcinogenic potential is thought to be related to its reactivity as an alkylating agent. Studies have shown that beta-propiolactone, a related compound, can alkylate DNA, primarily at the N-7 position of guanine and the N-1 of adenine, which can lead to mutations. It is suggested that the carcinogenic potency of lactones correlates with their chemical reactivity.

The metabolic fate of **beta-butyrolactone** in vivo is not well-documented in publicly available literature. It is plausible that it undergoes hydrolysis to 3-hydroxybutyric acid, a naturally occurring ketone body. However, its reactivity towards nucleophiles suggests it could also react with various biomolecules before being metabolized.

The diagram below illustrates a simplified proposed mechanism of **beta-butyrolactone's** potential interaction with DNA.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **beta-butyrolactone's** interaction with DNA.

Conclusion

Beta-butyrolactone is a valuable and reactive chemical intermediate with significant applications in polymer chemistry. Its strained four-membered ring dictates its chemical behavior, making it an excellent monomer for ring-opening polymerization to produce the biodegradable polyester PHB. While its synthesis and polymerization have been extensively studied, further research is needed to fully elucidate its specific interactions with biological signaling pathways and its complete metabolic profile in mammals. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its potential carcinogenicity. The data and methodologies presented in this guide provide a solid foundation for further investigation and application of **beta-butyrolactone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Carcinogenesis of \$\beta\$ -Propiolactone: A Computational Study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. \$\gamma\$ -Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [5. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [6. \$\beta\$ -Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [7. mdpi.com \[mdpi.com\]](#)
- [8. CN100506878C - Chemical synthesis method of \$\hat{1}^2\$ -butyrolactone and lactide copolymer - Google Patents \[patents.google.com\]](#)
- [9. \$\beta\$ -Butyrolactone - Wikipedia \[en.wikipedia.org\]](#)
- [10. vlab.amrita.edu \[vlab.amrita.edu\]](#)
- [11. Purification \[chem.rochester.edu\]](#)
- [12. encyclopedia.pub \[encyclopedia.pub\]](#)

- 13. Small molecule α -methylene- γ -butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF- κ B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to beta-Butyrolactone: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146191/docs#an-in-depth-technical-guide-to-beta-butyrolactone-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check